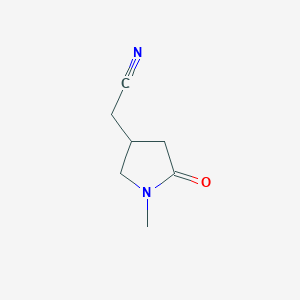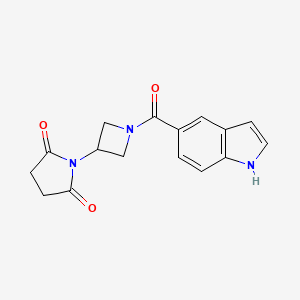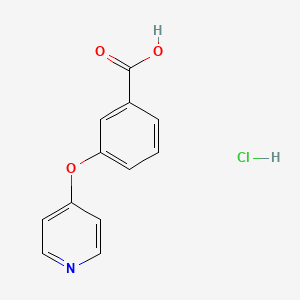
Ether, isopentyl phenyl
Vue d'ensemble
Description
Ether, isopentyl phenyl is an organic compound with the formula C11H16O. It is a type of ether, which is a class of organic compounds that contain an oxygen atom connected to two alkyl or aryl groups .
Synthesis Analysis
Ethers, including isopentyl phenyl ether, are typically synthesized from alcohols or their conjugate bases. One common method is the Williamson Ether Synthesis, which involves an S N2 reaction of an alkoxide nucleophile with an alkyl halide . Other known reactions for ether synthesis can also be applied .Molecular Structure Analysis
The molecular structure of isopentyl phenyl ether consists of an oxygen atom that is sp3 hybridized, situated between two alkyl groups . The IUPAC Standard InChI for this compound is InChI=1S/C11H16O/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Ethers serve as crucial intermediates in organic synthesis. The Williamson ether synthesis method, for example, is a foundational approach used to prepare ethers like allyl phenyl ether. This method and the subsequent Claisen rearrangement to 2-allylphenol introduce essential reactions of ethers in organic chemistry education and research, demonstrating the versatility of ethers in synthesis and structure determination through methods such as 1H NMR spectroscopy (Sanford, Lis, & McPherson, 2009).
Plant Biochemistry and Defense Mechanisms
In plant biochemistry, phenylpropenes like eugenol and isoeugenol, which are synthesized from phenylpropenols, demonstrate the biological roles of ethers in plant defense against herbivores and pathogens, as well as in attracting pollinators. These compounds are synthesized through enzymatic reactions involving coniferyl acetate, highlighting the ecological and biochemical significance of ethers in nature (Koeduka et al., 2006).
Material Science and Engineering
Ethers, particularly those with specialized structures such as isopentylated diphenyl ethers, find applications in material science. These compounds can be used in the synthesis of functional materials, including liquid crystals and polymers with specific optical or mechanical properties. The diversity of ether compounds allows for their use in creating materials with tailored characteristics for various industrial applications (Li et al., 2018).
Environmental Science and Catalysis
The catalytic cleavage of C–O linkages in ethers like benzyl phenyl ether is a subject of interest in environmental science and catalysis research. This process is crucial for the valorization of lignin, a major component of lignocellulosic biomass, into valuable chemicals such as phenol and benzyl alcohol. Research in this area explores the use of various catalysts and conditions to enhance the efficiency and selectivity of ether bond cleavage, contributing to the development of sustainable chemical processes (Hu et al., 2015).
Propriétés
IUPAC Name |
3-methylbutoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBTVXBAENDZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine](/img/structure/B2804325.png)







![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2804338.png)
![4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B2804339.png)
![3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2804340.png)
![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine](/img/structure/B2804341.png)

![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2804344.png)